molecular formula C5H6N2O3 B1354921 4,6-Dihydroxy-5-methoxypyrimidine CAS No. 5193-84-0

4,6-Dihydroxy-5-methoxypyrimidine

Cat. No.: B1354921
CAS No.: 5193-84-0
M. Wt: 142.11 g/mol
InChI Key: JSEPQQUEVRZWST-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

4,6-Dihydroxy-5-methoxypyrimidine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 4,6-Dihydroxy-5-methoxypyrimidine indicates that it should be handled with care to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine serves as a precursor to many important compounds, which are known to be active as anticancer agents . It is also used in the development of new antihypertensive medicines . The results show that these dyes may be suitable for applications in the textile industry . The quality of the 4, 6-dichloropyrimidine meets international standard .

Biochemical Analysis

Biochemical Properties

4,6-Dihydroxy-5-methoxypyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, affecting the folate metabolism pathway . This interaction is significant as it can influence the synthesis of nucleotides and, consequently, DNA replication and repair processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the flux of metabolites through various metabolic pathways, thereby impacting cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to dihydrofolate reductase inhibits the enzyme’s activity, leading to reduced folate levels and subsequent effects on nucleotide synthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been noted, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this threshold can lead to detrimental effects on animal health, including organ damage and impaired physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis and metabolism of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular metabolism and function. Additionally, this compound can be metabolized into other compounds, further influencing its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and distribution can influence its biological activity, as it may interact with different biomolecules in various cellular contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules involved in nucleotide synthesis and gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide. This reaction generates disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the desired compound .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved by reacting malonate with formamide and an alkali metal alkoxide at elevated temperatures. The malonate is added in portions or continuously to the alkali metal alkoxide solution or suspension in an alcohol, along with formamide .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-5-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, such as halogenation, can introduce new substituents into the pyrimidine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield 4,6-dichloro-5-methoxypyrimidine .

Comparison with Similar Compounds

  • 4,6-Dihydroxy-5-methylpyrimidine
  • 4,6-Dihydroxy-2-methoxypyrimidine
  • 4,6-Dihydroxy-5-chloropyrimidine

Comparison: 4,6-Dihydroxy-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-hydroxy-5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPQQUEVRZWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566115
Record name 6-Hydroxy-5-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5193-84-0
Record name 6-Hydroxy-5-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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